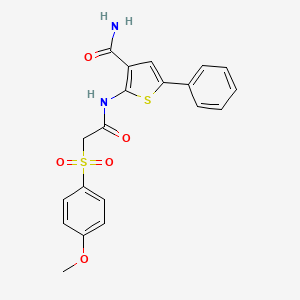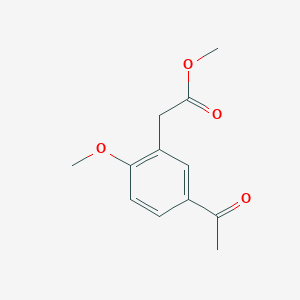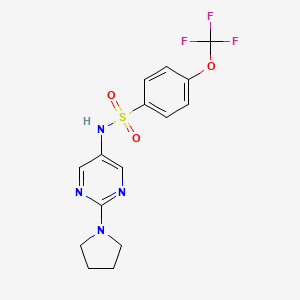![molecular formula C27H32ClF3N6O2S B2527385 1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097938-33-3](/img/structure/B2527385.png)
1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple pharmacophoric elements such as a benzyl group, a pyrazole ring, a sulfonyl group, and a piperazine moiety, which are common in drug design for their potential interactions with biological targets.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported, where substituted benzhydryl chlorides are reacted with piperidine followed by N-sulfonation with sulfonyl chlorides . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis of pyrazolo[1,5-a]pyridines, which share a similar pyrazole core, involves reductive amination, amide hydrolysis, and N-alkylation . These methods provide a foundation for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray diffraction studies . These techniques could be employed to determine the molecular structure of the compound , ensuring the correct conformation and geometry around key atoms such as nitrogen and sulfur.
Chemical Reactions Analysis
The compound's pyrazole and piperazine moieties suggest it could undergo various chemical reactions. For instance, the pyrazole could participate in nucleophilic aromatic substitution reactions , while the piperazine linker could be involved in the formation of bis(pyrazolo[1,5-a]pyrimidines) under microwave irradiation . These reactions are crucial for the compound's potential as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of a trifluoromethyl group could increase its lipophilicity, while the sulfonyl group could affect its solubility and hydrogen bonding capacity. The piperazine moiety could contribute to the compound's basicity and potential to form salts, impacting its pharmacokinetic properties.
Relevant Case Studies
Case studies involving similar compounds have shown significant antimicrobial activities against bacterial and fungal pathogens . Additionally, compounds with a pyrazole core have been evaluated for their receptor binding affinities, suggesting potential applications in neuropharmacology . The bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety have demonstrated potent antibacterial and biofilm inhibition activities, as well as inhibitory activities against the MurB enzyme, which is essential for bacterial cell wall synthesis .
科学的研究の応用
Molecular Interaction and Receptor Binding
Research on compounds structurally related to "1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine" has focused on their interaction with cannabinoid receptors. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have revealed its potent and selective antagonistic properties on the CB1 cannabinoid receptor. The conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models suggest that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor, similar to cannabinoid agonists and aminoalkylindole agonists (Shim et al., 2002).
Synthesis and Receptor Binding Assay
Another study on pyrazolo[1,5-α]pyridines, including derivatives synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinecarboxaldehyde, has demonstrated their potential as dopamine D4 receptor ligands with significant affinity constants, suggesting these compounds' relevance in neurological research and potential therapeutic applications (Li Guca, 2014).
Antimicrobial and Anticancer Applications
Derivatives incorporating pyrazole/piperidine/aniline moieties have shown promise in antimicrobial activities. A study synthesizing new s-triazine derivatives with these moieties presented molecular structure investigations and highlighted their intermolecular interactions and potential as antimicrobial agents. DFT calculations and NMR chemical shifts provided insights into their electronic properties and molecular structures, further underscoring their pharmacological potential (Shawish et al., 2021).
Additionally, novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have been synthesized, demonstrating potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds also showed significant inhibitory activity against MRSA and VRE bacterial strains, suggesting their potential as novel antibacterial agents (Mekky & Sanad, 2020).
特性
IUPAC Name |
1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClF3N6O2S/c1-19-25(20(2)37(33-19)18-21-6-4-3-5-7-21)40(38,39)36-10-8-23(9-11-36)34-12-14-35(15-13-34)26-24(28)16-22(17-32-26)27(29,30)31/h3-7,16-17,23H,8-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJTVVJNLZTOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527305.png)

![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)
![N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2527308.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2527313.png)


![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

